N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-2-32-19-12-10-18(11-13-19)26-25(31)24(30)21-16-28(22-9-5-4-8-20(21)22)17-23(29)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQEWZSFIZIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the use of palladium-catalyzed cross-coupling reactions . The piperidine ring is often introduced via reductive amination or other amine alkylation techniques . The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide .
- Reducing agents: Lithium aluminum hydride, sodium borohydride .
- Nucleophiles: Halides, amines, and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The compound may also affect signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)
- Key Differences : Replaces the ethoxyphenyl group with a pyridinyl moiety and introduces a 4-chlorobenzyl substituent.
- Activity : Acts as a potent tubulin inhibitor under preclinical development, with optimized synthesis via indol-3-yl-2-oxo-acetyl chloride intermediates .
- Implications : The pyridinyl group may enhance binding to tubulin’s polar pockets, whereas the ethoxyphenyl group in the target compound could improve lipophilicity and membrane permeability.
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-piperidin-1-ylethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Key Differences : Substitutes the ethoxyphenyl group with a fluorobenzyl moiety and replaces the ketone oxygen with a sulfur atom.
ML162 (2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide)
- Key Differences : Contains a thiophene ring and dual chloro/methoxyphenyl groups.
- Activity : Class II ferroptosis inducer targeting GPX4 .
- Implications : The target compound’s piperidine ring may reduce cytotoxicity compared to ML162’s thiophene and chloro groups, which are associated with reactive metabolite risks.
Substituent-Driven Activity Trends
Role of the 4-Ethoxyphenyl Group
- Comparison with N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): The ethoxy group’s electron-donating nature may increase solubility compared to bromine’s hydrophobicity, as seen in compound 26 (95% purity, ).
- Comparison with N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: The ethoxy group likely reduces steric hindrance compared to the bulkier thiazolidinone-thioxo system in this analog .
Piperidinylethyl vs. Alternative Substituents
- Compared to Triazinoindoles (Compounds 23–27, ): Piperidinylethyl may enhance binding to enzymes with hydrophobic active sites (e.g., kinases) versus the triazinoindole’s planar, aromatic structure, which favors intercalation.
- Compared to 2-Oxoindoline Derivatives () :
- Piperidine’s basicity could improve solubility in physiological environments compared to naphthyl or phenethyl groups in 2-oxoindoline analogs.
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Biological Activity
N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal effects, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 497.515 g/mol. Its structure features an indole moiety linked to a piperidine derivative, which is critical for its biological activity.
Anticancer Activity
Recent studies indicate that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways, as shown in studies involving FaDu hypopharyngeal tumor cells. It demonstrated cytotoxicity superior to the reference drug bleomycin .
| Study | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Study 1 | FaDu | 10 | Bleomycin (15) |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various bacterial strains:
- Efficacy : In vitro studies reported significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM depending on the bacterial strain .
| Bacterial Strain | MIC (µM) |
|---|---|
| B. subtilis | 4.69 |
| S. aureus | 5.64 |
| E. coli | 23.15 |
| P. aeruginosa | 137.43 |
Antifungal Activity
In addition to antibacterial effects, the compound exhibits antifungal activity:
- Results : It showed promising results against Candida albicans with MIC values between 16.69 to 78.23 µM .
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines highlighted the compound's ability to inhibit cell growth and induce apoptosis, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Screening : Another research focused on the synthesis of piperidine derivatives demonstrated that structural modifications could enhance antimicrobial activity, emphasizing the importance of substituents in the compound's efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
